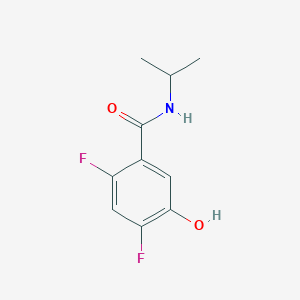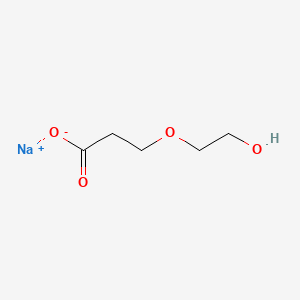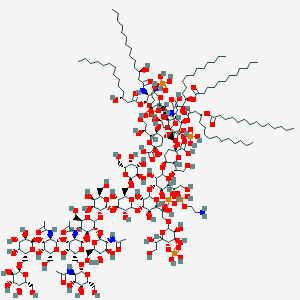
6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a 2-chlorophenyl group, a methyl group, and a trifluoromethyl group, making it a versatile molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, methylamine, and trifluoromethyl ketone.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with methylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with trifluoromethyl ketone under acidic conditions to form the pyrimidine ring.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反应分析
Types of Reactions
6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to changes in the pyrimidine ring structure.
科学研究应用
6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with anticancer, antiviral, and anti-inflammatory properties.
Industry: It is utilized in the production of agrochemicals and specialty chemicals for various industrial applications.
作用机制
The mechanism of action of 6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting key signaling pathways, the compound can influence cellular processes such as proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(trifluoromethyl)pyridine
- Trifluoromethyl-containing polysubstituted pyrimidine derivatives
Uniqueness
6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of new pharmaceuticals and materials with tailored properties.
属性
分子式 |
C12H8ClF3N2 |
|---|---|
分子量 |
272.65 g/mol |
IUPAC 名称 |
4-(2-chlorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2/c1-7-17-10(6-11(18-7)12(14,15)16)8-4-2-3-5-9(8)13/h2-6H,1H3 |
InChI 键 |
RQMAGBKNWSOXIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)

![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)


![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)

![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)

![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)
